-Naphthalenethiol is a popular molecule for the formation of Self-assembled Monolayers (SAMs) on gold surfaces. The thiol group (-SH) strongly binds to gold, while the aromatic naphthalene ring allows for further functionalization and control over the properties of the SAM [1]. This ability to create well-defined interfaces between metals and organic materials makes 1-Naphthalenethiol valuable for studies in fields like:
[1] Atomically Precise Metal Nanoclusters: Applications as Quantum Dots, reference discusses 1-naphthalenethiol used in self-assembled monolayers:
[2] DiIsonaphthalene and Phenylene Diisocyanide: Building Blocks for Functional Molecular Electronics, reference talks about the use of 1-naphthalenethiol in molecular electronics: )
-Naphthalenethiol plays a role in the synthesis and stabilization of metal nanoparticles. The thiol group can bind to the metal surface, influencing the growth process and preventing nanoparticle aggregation [3]. This ability is beneficial for research in:
[3] Controlled Synthesis of Ag Nanostructures by Reduction with Thiols in Aqueous Solutions, reference talks about 1-naphthalenethiol used in metal nanoparticle synthesis:
[4] Synthesis and Characterization of Functionalized Gold Nanoparticles for Biosensing Applications, reference discusses 1-naphthalenethiol used in nanoparticle synthesis for nanophotonics: )
1-Naphthalenethiol is an aromatic thiol with the chemical formula C₁₀H₈S. It features a naphthalene ring substituted with a thiol (-SH) group, making it a member of the organothiol family. This compound is characterized by its distinct odor and is typically a colorless to pale yellow liquid at room temperature. Its molecular weight is approximately 160.24 g/mol, and it has a boiling point of 131 °C under reduced pressure (5 mmHg) .
Currently, there is no extensive research available on the specific mechanism of action of 1-Naphthalenethiol in biological systems. However, its thiol group might allow it to participate in thiol-disulfide exchange reactions, potentially impacting protein function or acting as an antioxidant []. Further research is needed to elucidate its biological mechanisms.
1-Naphthalenethiol exhibits biological activity, particularly as an antioxidant and in mediating cellular responses. Studies indicate that it may have protective effects against oxidative stress by scavenging free radicals. Additionally, it has been investigated for potential applications in biosensors due to its ability to interact with biological molecules .
Several synthesis methods for 1-naphthalenethiol have been documented:
1-Naphthalenethiol finds applications in various fields:
Research on 1-naphthalenethiol has revealed its interactions with various substrates, particularly metals. For example, studies using scanning tunneling microscopy have shown how 1-naphthalenethiol forms mixed self-assembled monolayers on gold surfaces, highlighting its binding characteristics and stability compared to other organothiols . The presence of oxidized species in these layers suggests that 1-naphthalenethiol can undergo significant oxidation under certain conditions.
Several compounds share structural similarities with 1-naphthalenethiol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Naphthalenethiol | Aromatic thiol | Substituted at the second position of the naphthalene ring; different reactivity patterns. |
Thiophenol | Aromatic thiol | Contains a five-membered sulfur-containing ring; different electronic properties due to sulfur's position. |
Benzyl mercaptan | Aromatic thiol | Contains a benzene ring with a thiol group; used in fragrance industries. |
Uniqueness of 1-Naphthalenethiol: The unique positioning of the thiol group on the naphthalene ring allows for specific interactions and reactivity profiles that differ from those of similar compounds. Its ability to form stable self-assembled monolayers distinguishes it from other thiols, making it valuable in nanotechnology and materials science applications .
Irritant